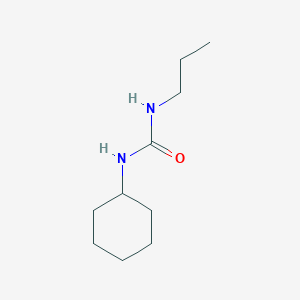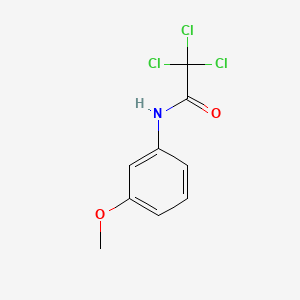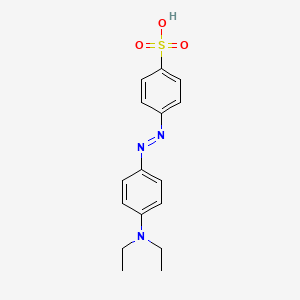
Ethyl orange
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl orange is a synthetic azo dye, commonly used as a pH indicator in various chemical processes. Its chemical structure consists of a benzene ring substituted with a diethylamino group and an azo linkage to another benzene ring bearing a sulfonic acid group. This compound is known for its distinct color change from red in acidic solutions to yellow in alkaline solutions, making it a valuable tool in titrations and other analytical procedures.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl orange is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with N,N-diethylaniline to form the azo dye. The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality. The final product is usually isolated by filtration, washed, and dried to obtain the pure dye.
化学反应分析
Types of Reactions: Ethyl orange primarily undergoes acid-base reactions due to its role as a pH indicator. It can also participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Acid-Base Reactions: this compound changes color in response to changes in pH, with the transition occurring around pH 3.1 to 4.4. In acidic conditions, it appears red, while in alkaline conditions, it turns yellow.
Oxidation and Reduction: this compound can be reduced to its corresponding amine derivatives under strong reducing conditions. Common reducing agents include sodium dithionite and zinc dust in acidic medium.
Major Products Formed:
Acid-Base Reactions: The major products are the protonated and deprotonated forms of this compound, which exhibit different colors.
Reduction Reactions: The reduction of this compound typically yields aromatic amines, which can further react to form various by-products depending on the reaction conditions.
科学研究应用
Ethyl orange has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures to determine the acidity or alkalinity of solutions.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Utilized in diagnostic assays to monitor pH changes in biological samples.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用机制
The mechanism of action of ethyl orange as a pH indicator involves the reversible protonation and deprotonation of the azo dye. In acidic conditions, the nitrogen atoms in the azo linkage accept protons, leading to a red color. In alkaline conditions, the dye loses protons, resulting in a yellow color. This color change is due to the alteration in the electronic structure of the dye, which affects its light absorption properties.
相似化合物的比较
Methyl Orange: Another azo dye with a similar structure but different pH transition range (pH 3.1 to 4.4).
Phenolphthalein: A non-azo dye used as a pH indicator with a transition range of pH 8.2 to 10.0, changing from colorless to pink.
This compound’s unique properties make it particularly useful in specific analytical applications where its pH transition range and color change are advantageous.
属性
CAS 编号 |
6287-12-3 |
|---|---|
分子式 |
C16H19N3O3S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |
InChI 键 |
OORQUAGUOJMPCS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)

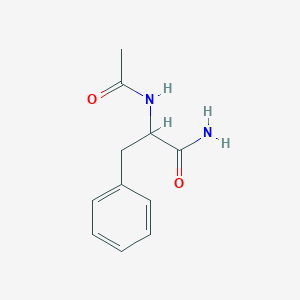
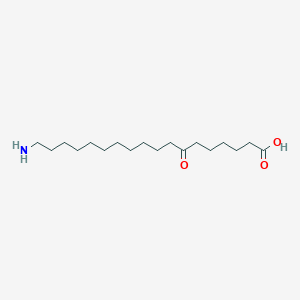

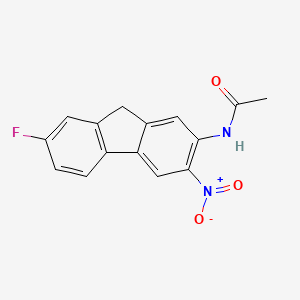
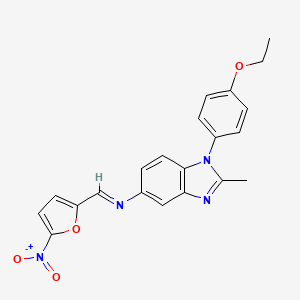
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
